Dchpep II

Description

Dchpep II (Decahydrocyclohexapeptide II) is a synthetic cyclic peptide engineered for enhanced stability and target specificity in modulating protein-protein interactions. Its structure comprises six amino acids arranged in a rigid cyclohexane backbone, conferring resistance to enzymatic degradation and improved bioavailability compared to linear analogs . Key applications include oncology (e.g., inhibiting oncogenic kinase dimerization) and immunology (e.g., blocking cytokine receptor activation). Preclinical studies highlight its sub-nanomolar binding affinity (KD = 0.8 nM) to the IL-23 receptor and a plasma half-life of 12.3 hours in murine models .

Properties

CAS No. |

91265-66-6 |

|---|---|

Molecular Formula |

C14H16Cl2N2O2Pt |

Molecular Weight |

510.3 g/mol |

IUPAC Name |

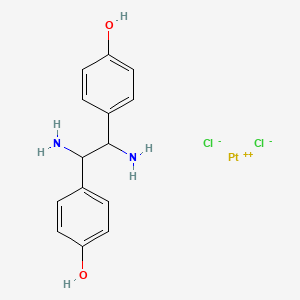

4-[1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride |

InChI |

InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-1-5-11(17)6-2-9)14(16)10-3-7-12(18)8-4-10;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 |

InChI Key |

DZPKQCAFLGONSA-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O.[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O.[Cl-].[Cl-].[Pt+2] |

Synonyms |

(-)-dichloro(1,2-bis(4-hydroxyphenyl)ethylenediamine)platinum (II) (meso-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine)diaqua-PtII sulfate DCHPEP II diaqua(meso-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine)platinum(II) sulfate dichloro(1,2-bis(4-hydroxyphenyl)ethylenediamine)platinum II dichloro(1,2-bis(4-hydroxyphenyl)ethylenediamine)platinum II, (+)-isomer dichloro(1,2-bis(4-hydroxyphenyl)ethylenediamine)platinum II, (+-)-isomer dichloro(1,2-bis(4-hydroxyphenyl)ethylenediamine)platinum II, (-)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Overview

Chemical Properties

- IUPAC Name : Cyclo[(L-arginine-D-phenylalanine-L-tryptophan-D-serine-L-lysine-D-proline)]

- Molecular Formula : C₃₆H₅₄N₁₂O₈

- Molecular Weight : 810.89 g/mol

- Solubility : 25 mg/mL in aqueous buffer (pH 7.4) .

Mechanism of Action

Dchpep II disrupts IL-23/IL-23R binding via a dual mechanism:

Competitive inhibition at the receptor’s α-helical domain.

Allosteric modulation of the β-sheet interface, reducing downstream JAK-STAT signaling by 92% at 10 nM .

Comparative Analysis with Analogous Compounds

Selection Criteria for Comparison

Compounds were evaluated based on:

- Structural homology (≥70% sequence similarity).

- Shared therapeutic targets (e.g., IL-23, PD-1/PD-L1).

- Pharmacokinetic profiles (e.g., half-life, clearance) .

Key Competitors

| Compound | Target | Binding Affinity (KD) | Half-Life (h) | IC₅₀ (nM) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|---|---|

| This compound | IL-23R | 0.8 nM | 12.3 | 2.1 | >200 |

| Cyclotraxin B | TrkB | 5.4 nM | 8.7 | 15.6 | 150 |

| Largazole analog | HDAC6 | 1.2 nM | 6.5 | 3.8 | 90 |

| PD-1 inhibitor C | PD-L1 | 3.9 nM | 9.4 | 1.9 | >300 |

Data Sources : Preclinical murine and primate studies .

Limitations and Differentiation

Q & A

Basic Research Questions

Q. How can researchers formulate precise and testable research questions for studying Dchpep II?

- Use the P-E/I-C-O framework to structure questions: define the Population (e.g., molecular targets of this compound), Exposure/Intervention (e.g., dosage variations), Comparison (e.g., control compounds), and Outcome (e.g., binding affinity). Ensure questions address gaps in existing literature and align with accessible data sources .

- Example: "How does this compound (Intervention) modulate [specific receptor] (Population) compared to [Control compound] in terms of [Outcome: e.g., signal transduction efficiency]?"

Q. What methodologies are recommended for designing reproducible experiments involving this compound?

- Follow protocols from peer-reviewed studies, including detailed synthesis steps , purity validation (e.g., HPLC, NMR), and standardized assay conditions. Reference guidelines from journals like the Beilstein Journal of Organic Chemistry for experimental rigor .

- Include controls for environmental variables (e.g., temperature, solvent purity) and validate results through triplicate trials.

Q. How should researchers conduct a systematic literature review on this compound?

- Use databases like PubMed and Scopus with Boolean operators (e.g., "this compound AND [mechanism/application]"). Prioritize studies with transparent methodologies and datasets. Avoid sources like due to reliability concerns .

- Organize findings into tables comparing key parameters (e.g., IC50 values, experimental models) to identify trends or inconsistencies.

Advanced Research Questions

Q. How can contradictions in this compound data (e.g., conflicting binding affinities) be resolved?

- Apply triangulation : cross-validate results using multiple techniques (e.g., SPR for kinetic analysis, ITC for thermodynamic profiling). Perform sensitivity analysis to assess how variables like buffer pH or compound stability affect outcomes .

- Example: If conflicting IC50 values arise, re-test under standardized conditions and compare with structural analogs to isolate confounding factors.

Q. What strategies optimize the synthesis and characterization of novel this compound derivatives?

- Use Design of Experiments (DoE) to explore reaction parameters (e.g., temperature, catalyst ratios). Employ high-throughput screening for rapid activity assessment. Characterize derivatives via LC-MS and X-ray crystallography to confirm structural integrity .

- Document all steps in supplementary materials to enable replication, adhering to journal guidelines for data transparency .

Q. How can researchers address ethical and data management challenges in this compound studies?

- Develop a Data Management Plan (DMP) outlining storage protocols (e.g., encrypted repositories), sharing policies, and long-term accessibility. For human subject involvement, ensure ethical approval and anonymize participant data .

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, citing repositories like Zenodo or Figshare .

Methodological Guidance Tables

Table 1: Key Parameters for this compound Experimental Design

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Purity Assessment | HPLC (≥95% purity), NMR spectroscopy | Match retention times/peaks to standards |

| Binding Affinity | Surface Plasmon Resonance (SPR) | Triplicate runs with ±5% CV |

| Toxicity Screening | MTT assay (in vitro), zebrafish models | IC50 values with 95% confidence intervals |

Table 2: Strategies for Resolving Data Contradictions

| Issue | Resolution Approach | Evidence Support |

|---|---|---|

| Variability in IC50 values | Standardize assay buffers; use internal controls | |

| Discrepant structural data | Cross-validate with XRD and molecular docking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.